molecular formula C21H24N6O B7435320 N-(4-benzylpiperazin-1-yl)-1-methyl-5-pyridin-3-ylpyrazole-3-carboxamide

N-(4-benzylpiperazin-1-yl)-1-methyl-5-pyridin-3-ylpyrazole-3-carboxamide

Cat. No. B7435320
M. Wt: 376.5 g/mol
InChI Key: WVHVNAONMUUSDC-UHFFFAOYSA-N
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Description

N-(4-benzylpiperazin-1-yl)-1-methyl-5-pyridin-3-ylpyrazole-3-carboxamide, also known as BPP-3, is a small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPP-3 is a pyrazole derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In

Mechanism of Action

The mechanism of action of N-(4-benzylpiperazin-1-yl)-1-methyl-5-pyridin-3-ylpyrazole-3-carboxamide involves the modulation of various signaling pathways in the body. N-(4-benzylpiperazin-1-yl)-1-methyl-5-pyridin-3-ylpyrazole-3-carboxamide has been shown to inhibit the activity of the NF-κB pathway, which plays a crucial role in the regulation of inflammation and immunity. Additionally, N-(4-benzylpiperazin-1-yl)-1-methyl-5-pyridin-3-ylpyrazole-3-carboxamide has been shown to activate the μ-opioid receptor, which is involved in the regulation of pain perception. Moreover, N-(4-benzylpiperazin-1-yl)-1-methyl-5-pyridin-3-ylpyrazole-3-carboxamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-(4-benzylpiperazin-1-yl)-1-methyl-5-pyridin-3-ylpyrazole-3-carboxamide has been shown to exhibit a range of biochemical and physiological effects in various disease conditions. N-(4-benzylpiperazin-1-yl)-1-methyl-5-pyridin-3-ylpyrazole-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-(4-benzylpiperazin-1-yl)-1-methyl-5-pyridin-3-ylpyrazole-3-carboxamide has been shown to reduce pain perception by modulating the activity of opioid receptors in the brain. Moreover, N-(4-benzylpiperazin-1-yl)-1-methyl-5-pyridin-3-ylpyrazole-3-carboxamide has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

N-(4-benzylpiperazin-1-yl)-1-methyl-5-pyridin-3-ylpyrazole-3-carboxamide has several advantages for lab experiments. N-(4-benzylpiperazin-1-yl)-1-methyl-5-pyridin-3-ylpyrazole-3-carboxamide is a small molecule that can be easily synthesized in the lab, which makes it a cost-effective candidate for drug development. Additionally, N-(4-benzylpiperazin-1-yl)-1-methyl-5-pyridin-3-ylpyrazole-3-carboxamide has been shown to exhibit a range of biological activities, which makes it a versatile candidate for the development of drugs for various disease conditions. However, N-(4-benzylpiperazin-1-yl)-1-methyl-5-pyridin-3-ylpyrazole-3-carboxamide has some limitations for lab experiments. N-(4-benzylpiperazin-1-yl)-1-methyl-5-pyridin-3-ylpyrazole-3-carboxamide has low solubility in water, which makes it difficult to administer in vivo. Moreover, N-(4-benzylpiperazin-1-yl)-1-methyl-5-pyridin-3-ylpyrazole-3-carboxamide has not been extensively studied for its pharmacokinetic properties, which makes it difficult to determine its efficacy in vivo.

Future Directions

There are several future directions for the study of N-(4-benzylpiperazin-1-yl)-1-methyl-5-pyridin-3-ylpyrazole-3-carboxamide. One potential direction is the development of N-(4-benzylpiperazin-1-yl)-1-methyl-5-pyridin-3-ylpyrazole-3-carboxamide as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-(4-benzylpiperazin-1-yl)-1-methyl-5-pyridin-3-ylpyrazole-3-carboxamide could be investigated as a potential candidate for the treatment of cancer. Moreover, future studies could focus on improving the pharmacokinetic properties of N-(4-benzylpiperazin-1-yl)-1-methyl-5-pyridin-3-ylpyrazole-3-carboxamide to increase its efficacy in vivo.

Synthesis Methods

The synthesis of N-(4-benzylpiperazin-1-yl)-1-methyl-5-pyridin-3-ylpyrazole-3-carboxamide involves the reaction of 1-methyl-5-pyridin-3-ylpyrazole-3-carboxylic acid with N-benzylpiperazine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

N-(4-benzylpiperazin-1-yl)-1-methyl-5-pyridin-3-ylpyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various disease conditions. Several studies have shown that N-(4-benzylpiperazin-1-yl)-1-methyl-5-pyridin-3-ylpyrazole-3-carboxamide exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-(4-benzylpiperazin-1-yl)-1-methyl-5-pyridin-3-ylpyrazole-3-carboxamide has also been shown to exhibit analgesic properties by modulating the activity of opioid receptors in the brain. Moreover, N-(4-benzylpiperazin-1-yl)-1-methyl-5-pyridin-3-ylpyrazole-3-carboxamide has been investigated for its anti-cancer properties by inducing apoptosis in cancer cells.

properties

IUPAC Name

N-(4-benzylpiperazin-1-yl)-1-methyl-5-pyridin-3-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c1-25-20(18-8-5-9-22-15-18)14-19(23-25)21(28)24-27-12-10-26(11-13-27)16-17-6-3-2-4-7-17/h2-9,14-15H,10-13,16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHVNAONMUUSDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)NN2CCN(CC2)CC3=CC=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-benzylpiperazin-1-yl)-1-methyl-5-pyridin-3-ylpyrazole-3-carboxamide

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